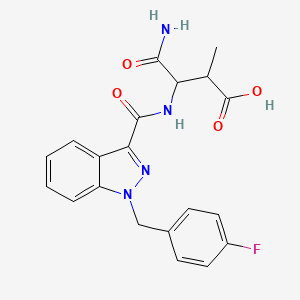
Adb-bica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ADB-BICA, también conocido como N-(1-amino-3,3-dimetil-1-oxobutan-2-il)-1-bencil-1H-indol-3-carboxamida, es un cannabinoide sintético. Los cannabinoides sintéticos son una clase de compuestos que imitan los efectos del delta-9-tetrahidrocannabinol (THC), el principal componente psicoactivo del cannabis. This compound es parte de un grupo más amplio de cannabinoides sintéticos que se han identificado en varios productos herbales y que a menudo se usan de manera recreativa .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ADB-BICA implica varios pasos, comenzando con la preparación del núcleo de indol. El núcleo de indol luego se funcionaliza con un grupo bencilo en el átomo de nitrógeno y un grupo carboxamida en la posición 3.
Métodos de producción industrial
La producción industrial de this compound típicamente involucra la síntesis química a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad. El proceso incluye pasos de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
ADB-BICA experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de ácidos carboxílicos, mientras que la reducción puede producir aminas .
Aplicaciones Científicas De Investigación
ADB-BICA tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un estándar de referencia en química analítica para identificar y cuantificar cannabinoides sintéticos en diversas muestras.
Biología: Estudiado por sus efectos en los receptores cannabinoides en el cerebro y sus posibles aplicaciones terapéuticas.
Medicina: Investigado por su posible uso en el tratamiento de afecciones como el dolor, la ansiedad y las náuseas.
Industria: Utilizado en el desarrollo de nuevos cannabinoides sintéticos y compuestos relacionados
Mecanismo De Acción
ADB-BICA ejerce sus efectos uniéndose a los receptores cannabinoides (CB1 y CB2) en el cerebro y otras partes del cuerpo. Estos receptores son parte del sistema endocannabinoide, que juega un papel en la regulación de varios procesos fisiológicos, incluido el dolor, el estado de ánimo y el apetito. Al activar estos receptores, this compound puede producir efectos similares a los del THC, como euforia, relajación y percepción alterada .
Comparación Con Compuestos Similares
Compuestos similares
ADB-BINACA: Otro cannabinoide sintético con una estructura similar pero diferentes propiedades farmacológicas.
ADB-4en-PINACA: Un cannabinoide sintético con un núcleo de indol similar pero diferentes grupos funcionales.
MDMB-4en-PINACA: Un cannabinoide sintético con un mecanismo de acción similar pero una estructura química diferente
Singularidad
ADB-BICA es único en su combinación específica de grupos funcionales, lo que le confiere propiedades farmacológicas distintas en comparación con otros cannabinoides sintéticos. Se ha encontrado que tiene efectos hipo-locomotores más débiles en comparación con otros compuestos como MDMB-4en-PINACA .
Propiedades
Fórmula molecular |
C22H25N3O2 |
|---|---|
Peso molecular |
363.5 |
Nombre IUPAC |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27) |
Clave InChI |
OGVITAUBEIIKNT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 |
Sinónimos |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,2R,5R,7R,8R,9S,10S,11S,15R)-7-acetyloxy-9,15-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-10-yl] acetate](/img/structure/B1164437.png)




